The synthesis of 7-methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine can be accomplished through various methods. One common approach involves the reaction of appropriate pyrimidine derivatives with azides or other nitrogen-containing compounds under specific conditions that promote the formation of the triazole ring.
Technical Details:
The molecular structure of 7-methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine is characterized by:
Data:
7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine can participate in various chemical reactions due to its functional groups:
Technical Details:
The reaction mechanisms often involve electrophilic attack at the nitrogen atoms or carbon atoms adjacent to electronegative groups .
The mechanism of action for 7-methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine primarily relates to its interactions with biological targets:
Data:
Research has shown that similar compounds exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications .
Physical Properties:
Chemical Properties:
Relevant Data:
The compound's melting point and boiling point are not widely documented but can be determined experimentally .
7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine has several scientific applications:
The exploration of triazolo[4,5-d]pyrimidines originated from early purine chemistry investigations in the mid-20th century, where researchers sought modified nucleobase analogs to interfere with nucleic acid metabolism. Initial synthetic efforts focused on simple unsubstituted derivatives, but significant anticancer activity emerged only through strategic functionalization. The discovery that 7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS: 74414-60-1) exhibited enhanced metabolic stability compared to hydroxylated analogs marked a critical advancement in the field [4].
The development of Virtual Lock-and-Key (VLAK) protocols enabled rational optimization of these scaffolds by correlating molecular descriptors with biological activity. Researchers analyzed the National Cancer Institute's anticancer drug database to identify key structural parameters associated with potent antiproliferative effects. This computational approach guided the synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-4-(5-oxo-3-phenylbenzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)butanamide and related analogs exhibiting sub-micromolar cytotoxicity through targeted molecular interactions [1].
Modern synthetic innovations include domino cyclization strategies between ortho-azido-carboxyethyl heterocycles and acetonitrile derivatives, facilitating efficient construction of complex polycyclic systems. These methodologies enabled the preparation of previously inaccessible triazolopyrimidine variants, including the pyrido[3',2':4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine series, expanding the chemical space for biological evaluation [1] [9].
Table 1: Evolution of Key Triazolopyrimidine Derivatives in Drug Discovery
Compound Class | Structural Features | Therapeutic Area | Key Advance |
---|---|---|---|
Unsubstituted Triazolopyrimidines | Minimal substitution | Antiviral | Foundational scaffold mimicking purines |
7-Hydroxy Derivatives | C7-OH group | Metabolic disorders | Demonstrated target engagement but poor stability |
7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine | C7-OCH₃ group | Oncology/CNS | Enhanced metabolic stability and bioavailability |
Thieno-Annelated Variants | Thiophene fusion | Oncology | Sub-micromolar cytotoxicity against solid tumors |
Hydrazone Derivatives | N=N-C=O moiety | Oncology | Apoptosis induction via mitochondrial pathway |
The 7-methoxy group exerts profound electronic and steric influences on triazolopyrimidine behavior. Comparative studies between 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS: 74414-60-1) and its 7-hydroxy counterpart demonstrate that methoxy substitution significantly enhances membrane permeability due to increased lipophilicity (LogP increase of 0.8-1.2 units). This modification reduces metabolic deactivation through glucuronidation pathways, extending plasma half-life in preclinical models [4] [5].
Quantum mechanical calculations reveal that the 7-methoxy group participates in intramolecular non-bonding interactions with the triazole nitrogen (N2), creating a pseudo-cyclic conformation that stabilizes the planar architecture. This conformational restriction enhances stacking interactions with biological targets, particularly ATP-binding sites and nucleotide-binding folds. The methoxy oxygen's electronegativity also withdraws electron density from the pyrimidine ring, reducing the pKa of N5 and modulating hydrogen-bonding patterns with target proteins [1] [7].
The synthetic versatility of the 7-methoxy position is demonstrated in N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (EVT-2730445, CAS: 863460-11-1), where the thioacetamide linker enables conjugation with aromatic pharmacophores. This derivative's potency stems from synergistic interactions: the 7-methoxy group maintains optimal scaffold geometry while the thioacetamide moiety enables disulfide bond formation with cysteine residues in target enzymes [7].
Table 2: Electronic and Steric Effects of C7 Substitution
C7 Substituent | Hammett Constant (σ) | Lipophilicity (LogP) | Conformational Effect | Biological Consequence |
---|---|---|---|---|
-OH | 0.12 | -0.85 | Promotes keto-enol tautomerism | Rapid Phase II metabolism |
-OCH₃ | 0.27 | 0.12 | Restricts molecular flexibility | Enhanced membrane permeability |
-SH | 0.15 | 0.28 | Facilitates intermolecular bonding | Metal chelation capability |
-SCH₃ | 0.00 | 0.53 | Steric bulk limits target access | Reduced potency despite lipophilicity |
-Cl | 0.23 | 0.71 | Strong electron withdrawal | Increased cytotoxicity but higher toxicity |
Heterocyclic fusion dramatically alters the physicochemical and pharmacological profiles of triazolopyrimidines. The 7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine core exhibits distinct behavior compared to its isomeric counterparts and fused derivatives. When contrasted with thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, the unfused triazolopyrimidine demonstrates superior solubility (>2.5-fold increase) but reduced kinase inhibition potency, highlighting the target-dependent advantage of fused systems for oncology targets [1].
Annelated derivatives like 3-(4-Methoxyphenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS: 17466-07-8) exhibit dual mechanisms: the triazolopyrimidine core intercalates with nucleic acids while the thiol group chelates metal ions in enzymatic active sites. This bifunctionality enables activity against metalloproteinases and metal-dependent ribonucleotide reductases not observed in non-fused analogs. The extended aromatic surface in benzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines enhances topoisomerase inhibition but increases human serum protein binding (>95%), reducing free fraction available for therapeutic activity [5] [9].
The 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethan-1-one structure (PubChem CID: 16823901) demonstrates how piperazine appendages counterbalance the lipophilicity of fused systems. This derivative maintains nanomolar affinity for serotonin receptors while achieving aqueous solubility >50 μM - a critical factor for CNS penetration. Such balanced properties are less achievable with linearly fused systems like triazolopyridazines, which exhibit excessive planarity and limited drug-like characteristics [3] [8].
Table 3: Bioactivity Comparison Across Triazolopyrimidine Architectures
Scaffold Type | Representative Structure | Target Engagement | Potency Range | Therapeutic Application |
---|---|---|---|---|
Simple 7-Methoxy | 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Kinase ATP sites | 1-10 μM | Broad-spectrum antiproliferative |
Thieno-Fused | Benzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine | Topoisomerase I/II | 0.2-0.8 μM | Solid tumor specificity |
Hydrazone-Conjugated | [1,2,3]Triazolo[4,5-d]pyrimidine-hydrazone hybrids | Mitochondrial permeability transition pores | 0.85 μM (MGC-803) | Apoptosis induction in gastric cancer |
ERK3-Targeted | Triazolo[4,5-d]pyrimidin-5-amines | MAPK6/ERK3 kinase domain | 50-100 nM | Metabolic disease applications |
Piperazine-Linked | 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethan-1-one | 5-HT receptors | 15 nM | Neurological disorders |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: